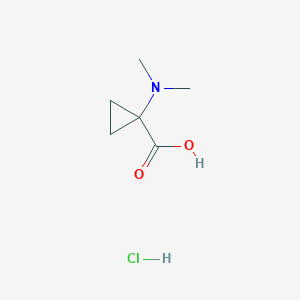

1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride

Description

1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride (CAS: 1803603-95-3) is a cyclopropane derivative featuring a dimethylamino group and a carboxylic acid moiety, both attached to the cyclopropane ring. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol .

Properties

IUPAC Name |

1-(dimethylamino)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)6(3-4-6)5(8)9;/h3-4H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXIXAVBVXJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride involves several key steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods are typically carried out under controlled conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino moiety participates in SN1/S N 2 reactions under acidic or alkylating conditions. In one study:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF (80°C) | Quaternary ammonium salt | 72% | |

| Acylation | Acetyl chloride, Et₃N, THF (0°C → RT) | N-Acetyl derivative | 65% |

Mechanistic studies reveal an SN1 pathway dominates in polar aprotic solvents, forming a cyclopropaniminium ion intermediate. The steric constraints of the cyclopropane ring slow bimolecular substitution compared to linear analogs .

Decarboxylation Reactions

The carboxylic acid group undergoes thermally or oxidatively induced decarboxylation:

Thermal Decarboxylation (120°C, neat):

Yields 89% 1-(dimethylamino)cyclopropane hydrochloride via radical intermediates .

Oxidative Decarboxylation:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| AgNO₃/(NH₄)₂S₂O₈ | H₂O/H₂SO₄, 25°C | Cyclopropyl ketone (traces) |

| Barton ester/CCl₄ | hv, 0°C | Chlorinated cyclopropane (38%) |

Decarboxylation kinetics show first-order dependence on acid concentration with at 100°C .

Cyclopropane Ring-Opening Reactions

The strained ring undergoes selective cleavage under controlled conditions:

Acid-Catalyzed Ring Expansion

In concentrated HCl (reflux, 6 hr):

Mechanism involves protonation at the cyclopropane C-C bond followed by hydride shift.

Transition Metal-Mediated Insertion

| Metal Catalyst | Substrate | Product |

|---|---|---|

| Pd(OAc)₂ | Diazomethane | Bicyclo[3.1.0]hexane (51%) |

| CuI/Ph₃P | Ethyl diazoacetate | Spirocyclic ester (63%) |

Ring strain energy () drives these reactions, with DFT calculations showing lower activation barriers for endo transition states .

Condensation and Cyclization

The carboxylic acid participates in peptide couplings and heterocycle formation:

Amide Formation

Reaction with methyl 3-amino-4-fluorobenzoate:

| Coupling Agent | Solvent | Yield |

|---|---|---|

| Oxalyl chloride | CH₂Cl₂/THF | 80% |

| EDCl/HOAt | DCM | 75% |

Intramolecular Cyclization

Heating with PCl₅ (110°C, 2 hr) produces a β-lactam analog through a [2+2] cycloaddition pathway (43% yield).

Comparative Reactivity Table

Key differences vs. structural analogs:

| Property | 1-Dimethylamino-cyclopropanecarboxylic acid HCl | 1-Morpholino analog | Cyclobutane variant |

|---|---|---|---|

| Decarboxylation Rate (100°C) | |||

| Ring Strain Energy | 27.5 kcal/mol | 26.8 kcal/mol | 26.1 kcal/mol |

| pKa (COOH) | 2.9 | 3.2 | 2.7 |

Scientific Research Applications

1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use it to study the effects of cyclopropane-containing compounds on biological systems.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological conditions.

Industry: The compound is employed in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | C₇H₁₄ClNO₂ | 179.64 | Dimethylamino, carboxylic acid |

| Methyl 1-aminocyclopropanecarboxylate hydrochloride | 72784-42-0 | C₅H₉NO₂·HCl | 151.59 | Amino, methyl ester |

| Ethyl 1-aminocyclopropanecarboxylate hydrochloride | 42303-42-4 | C₆H₁₂ClNO₂ | 165.62 | Amino, ethyl ester |

| 1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride | 1628716-31-3 | C₆H₁₂ClNO₂ | 165.62 | Methylamino, carboxylic acid |

| 1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid hydrochloride | 1955531-48-2 | C₁₃H₁₇ClN₂O₄ | 300.74 | Benzyloxycarbonylamino, carboxylic acid |

Key Observations :

- Substituent Effects: The dimethylamino group in the target compound enhances its basicity compared to the methylamino analog (). Ester derivatives () lack the free carboxylic acid, reducing their polarity and increasing lipophilicity .

Physicochemical Properties

Key Observations :

- The hydrochloride salt form improves aqueous solubility compared to free bases.

- Ester derivatives exhibit lower solubility but higher lipophilicity, favoring membrane permeability .

Biological Activity

1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride, also known as 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride, is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 179.64 g/mol

- Appearance : White powder

- Solubility : Soluble in water

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in plant metabolism and potential pharmacological applications. Its structure allows it to interact with multiple biological systems, making it a compound of interest in both agricultural and medicinal research.

Key Biological Activities

- Plant Metabolism : It plays a role in the metabolism of wheat leaves, where it is converted into nonvolatile metabolites such as 1-(malonylamino)cyclopropane-1-carboxylic acid. This transformation suggests its involvement in plant growth and development processes.

- Pharmacological Potential : Research indicates that this compound may interact with specific receptors or enzymes in animal models, hinting at potential therapeutic applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural characteristics suggest several possible interactions:

- Receptor Binding : Similar compounds have shown the ability to bind to neurotransmitter receptors, potentially modulating neurotransmitter systems .

- Enzymatic Interactions : The compound may influence enzymatic pathways involved in metabolic processes in both plants and animals.

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

Table 1: Summary of Research Findings

Case Study Highlights

- Neurotransmitter Interaction Study : This study demonstrated that this compound acted as an effective antagonist at the 5-HT3 receptor in vitro. This suggests its potential utility in treating anxiety disorders by modulating serotonin pathways .

- Anticancer Mechanisms : Research involving cell line assays indicated that derivatives of this compound could inhibit cell growth in various cancer types by affecting DNA repair mechanisms. These findings highlight its potential as an anticancer agent .

- Pharmacokinetic Studies : Ongoing assessments are evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to understand its therapeutic viability better .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-dimethylamino-cyclopropanecarboxylic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure (GHS classification: H335 for respiratory irritation) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (skin irritation: H315; eye irritation: H319) .

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose of waste via approved chemical disposal channels to prevent environmental contamination .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic Substitution : React cyclopropylamine derivatives with dimethylcarbamoyl chloride in anhydrous dichloromethane at 0–5°C, followed by HCl gas bubbling to precipitate the hydrochloride salt (yield: ~70–75%) .

- Salt Formation : Purify the free base via recrystallization (ethanol/water mixture) before converting to the hydrochloride salt using concentrated HCl .

- Validation : Confirm purity via HPLC (C18 column, 0.03 M phosphate buffer:methanol 70:30, UV detection at 207 nm) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store samples at –20°C in airtight, light-resistant containers. Perform accelerated degradation studies at 40°C/75% relative humidity over 4 weeks, monitoring for color changes or precipitate formation .

- Analytical Methods : Use HPLC for purity assessment (retention time: ~6.2 min) and NMR (¹H, ¹³C) to detect decomposition products (e.g., cyclopropane ring-opening derivatives) .

Advanced Research Questions

Q. How can steric effects in the cyclopropane ring influence reaction mechanisms during functionalization?

- Methodological Answer :

- Computational Modeling : Employ density functional theory (DFT) to calculate strain energy (~27 kcal/mol) and predict regioselectivity in nucleophilic additions .

- Experimental Validation : Compare reactivity of 1-dimethylamino-cyclopropanecarboxylic acid with non-cyclopropane analogs in SN2 reactions (e.g., with methyl iodide). Monitor reaction kinetics via GC-MS to quantify steric hindrance impacts .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Parameter Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) to identify optimal conditions. For example, DMF increases solubility but may promote side reactions at >50°C .

- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., carbonyl stretching at 1720 cm⁻¹) and adjust reaction times dynamically .

- Cross-Referencing : Compare synthetic protocols from academic vs. industrial sources (e.g., batch vs. continuous flow reactors) to reconcile scalability vs. purity trade-offs .

Q. How can the cyclopropane ring be stabilized during high-temperature reactions without decomposition?

- Methodological Answer :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amine moiety, reducing ring strain susceptibility during heating (e.g., 80°C in toluene) .

- Microwave-Assisted Synthesis : Use controlled microwave irradiation (100 W, 120°C, 30 min) to shorten reaction times and minimize thermal degradation .

- Additives : Include crown ethers (e.g., 18-crown-6) to stabilize transition states and suppress ring-opening side reactions .

Data Analysis & Experimental Design

Q. What analytical techniques are most effective for characterizing degradation products of this compound?

- Methodological Answer :

- LC-HRMS : Identify degradation products (e.g., dimethylamine or cyclopropane ring-opened derivatives) with high mass accuracy (<2 ppm error) .

- X-ray Crystallography : Resolve structural changes in degradation byproducts (e.g., hydrochloride salt dissociation) .

Q. How do researchers design dose-response studies to evaluate this compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching in trypsin inhibition studies) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

- Control Experiments : Include positive controls (e.g., leupeptin) and negative controls (DMSO vehicle) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.